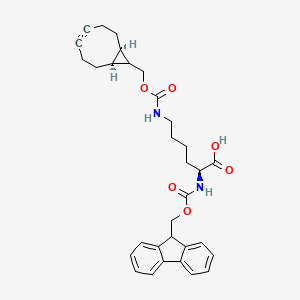

endo-BCN-Fmoc-L-Lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H36N2O6 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(2S)-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1 |

InChI Key |

SIGNVLQONFQEFM-JYZUEOAFSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-Fmoc-L-Lysine for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-Fmoc-L-Lysine (CAS Number 1493802-95-1), a key reagent in the field of bioconjugation and chemical biology. This document details its physicochemical properties, core applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Introduction

This compound is a specialized amino acid derivative designed for the site-specific incorporation of a bioorthogonal handle into peptides and proteins. It combines the structural backbone of L-lysine with two critical functional groups:

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group that makes the amino acid perfectly suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Nε-endo-BCN (endo-Bicyclo[6.1.0]nonyne) group: A strained alkyne moiety attached to the lysine (B10760008) side chain. This group is highly reactive towards azides in a catalyst-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2]

This unique combination allows for the precise placement of a clickable BCN handle at a specific lysine position within a peptide sequence. The resulting BCN-modified peptide can then be efficiently and selectively conjugated to any azide-containing molecule, such as a therapeutic payload, a fluorescent dye, a targeting ligand, or another biomolecule, under mild, biocompatible conditions.[3] This makes it an invaluable tool for the construction of advanced bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.

Physicochemical and Technical Data

The properties of this compound are summarized below. Data has been compiled from various chemical suppliers and technical datasheets.

| Property | Value | Reference(s) |

| CAS Number | 1493802-95-1 | [2] |

| Molecular Formula | C₃₂H₃₆N₂O₆ | |

| Molecular Weight | 544.64 g/mol | |

| Appearance | White to off-white powder/crystal | |

| Purity | Typically >95% (HPLC) | |

| Solubility | Soluble in DMF, DCM | |

| Storage Conditions | Store at -20°C, under inert gas (Argon), protected from light and moisture. | [2] |

| Synonyms | N⁶-[[(1α,8α,9β)-Bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl]-N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine |

Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of this reagent is to enable SPAAC, a bioorthogonal reaction that forms a stable triazole linkage between the BCN alkyne and an azide (B81097).[] This reaction is central to many modern bioconjugation strategies.

Key Features of SPAAC:

-

Biocompatibility: The reaction proceeds efficiently at physiological temperature and pH without the need for a cytotoxic copper catalyst.

-

High Specificity: The BCN and azide groups react exclusively with each other, ignoring other functional groups present in complex biological samples.

-

Quantitative Yields: The reaction is highly efficient, often resulting in high yields of the desired conjugate.

-

Kinetics: The endo isomer of BCN is known to be highly reactive. The second-order rate constants for SPAAC reactions involving BCN are generally in the range of 0.2 to 0.5 M⁻¹s⁻¹.

Experimental Protocols

The following sections provide detailed, representative methodologies for the use of this compound.

Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support resin using standard Fmoc chemistry.

Materials and Reagents:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 1 hour in the reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (2.9 eq.) in DMF. Add DIPEA (6 eq.) to activate the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the vessel at room temperature for 2-4 hours. To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection and Cleavage: Once synthesis is complete, perform a final N-terminal Fmoc deprotection (Step 2). The peptide is then cleaved from the resin and side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) for 2-3 hours.

-

Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC (RP-HPLC). Confirm the identity and purity by mass spectrometry.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of a purified BCN-containing peptide to an azide-functionalized molecule (e.g., a small molecule drug, fluorophore, or biotin (B1667282) tag).

Materials and Reagents:

-

Purified, lyophilized BCN-modified peptide

-

Azide-functionalized payload molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or DMF to dissolve reagents.

-

Purification system (e.g., RP-HPLC or size-exclusion chromatography).

Procedure:

-

Reagent Preparation:

-

Dissolve the BCN-modified peptide in the reaction buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.

-

Prepare a concentrated stock solution (e.g., 10-50 mM) of the azide-functionalized payload in DMSO.

-

-

Conjugation Reaction:

-

To the solution of the BCN-peptide, add the azide-payload stock solution. A 2 to 5-fold molar excess of the azide payload over the peptide is a common starting point to drive the reaction to completion.

-

Note: The final concentration of DMSO in the reaction mixture should be kept low (ideally <10% v/v) to maintain the solubility and integrity of the peptide.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS to observe the formation of the product, which will have a molecular weight equal to the sum of the two reactants.

-

-

Purification:

-

Once the reaction is complete, purify the resulting conjugate to remove unreacted payload and any byproducts. RP-HPLC is typically effective for peptide-small molecule conjugates.

-

-

Characterization:

-

Confirm the identity, purity, and integrity of the final conjugate using mass spectrometry and analytical HPLC.

-

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A primary application for this technology is the site-specific synthesis of ADCs. By incorporating an unnatural amino acid like endo-BCN-L-Lysine into an antibody sequence (via recombinant expression), a precise location for drug conjugation is created. This allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for predictable pharmacology and a clear therapeutic window.

Conclusion

This compound is a powerful and versatile chemical tool for modern drug development and chemical biology. Its compatibility with standard Fmoc-SPPS allows for the straightforward, site-specific installation of a highly reactive BCN group into synthetic peptides. The subsequent ability to perform catalyst-free, bioorthogonal SPAAC reactions provides a robust and efficient method for creating well-defined, homogeneous bioconjugates for therapeutic and diagnostic applications.

References

An In-Depth Technical Guide to endo-BCN-Fmoc-L-Lysine: A Key Reagent in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-Fmoc-L-Lysine, a critical bifunctional linker used in advanced bioconjugation strategies. We will delve into its chemical properties, core applications in copper-free click chemistry, and provide detailed experimental protocols for its use in peptide synthesis and the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs).

Core Concepts and Chemical Properties

This compound is an amino acid derivative designed for bioorthogonal chemistry and solid-phase peptide synthesis (SPPS). Its structure is built upon an L-Lysine core, which is modified with two key functional groups:

-

endo-Bicyclononyne (BCN): A strained cyclic alkyne attached to the lysine (B10760008) side-chain (ε-amine). The significant ring strain of the BCN group allows it to react rapidly and specifically with azide-containing molecules through a catalyst-free reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.[1][2][3]

-

Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group attached to the α-amine of the lysine. The Fmoc group is standard in solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains. It can be cleanly removed with a mild base to allow for the coupling of the next amino acid in the sequence.[4]

This dual functionality makes this compound a versatile tool for site-specifically incorporating a clickable handle into a synthetically generated peptide or protein.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃₂H₃₆N₂O₆ | [2][3] |

| Molecular Weight | 544.64 g/mol | [2] |

| CAS Number | 1493802-95-1 | [3][5] |

| Appearance | Off-white powder | [5] |

| Solubility | Soluble in DMF, DCM | [5] |

| Storage Conditions | -20°C, keep dry and dark | [3][5] |

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary utility of the BCN moiety is its participation in SPAAC, a cornerstone of copper-free click chemistry. This reaction is a type of Huisgen [3+2] dipolar cycloaddition between the strained alkyne (the dipolarophile) and an azide (B81097) (the 1,3-dipole). The reaction proceeds through a concerted mechanism, forming a stable triazole linkage. The high ring strain of the BCN group significantly lowers the activation energy of the cycloaddition, obviating the need for the cytotoxic copper(I) catalyst required in traditional click chemistry (CuAAC).[6][7]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent use in a bioconjugation reaction.

Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for incorporating this compound into a growing peptide chain on a solid support using an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HCTU (or similar)

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of the synthesizer.

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Prepare the coupling solution by dissolving this compound (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and DIEA (6-10 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 45-60 minutes at room temperature. Microwave-assisted protocols can significantly shorten this time.[8]

-

-

Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection & Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection (if required). Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude BCN-containing peptide using reverse-phase HPLC.

Protocol 2: SPAAC Bioconjugation to an Azide-Modified Protein

This protocol provides a general method for conjugating a BCN-functionalized peptide (synthesized as per Protocol 3.1) to a protein that has been modified to contain an azide group.

Materials:

-

Purified BCN-containing peptide

-

Purified azide-modified protein (e.g., an antibody)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

-

Solvent: Anhydrous DMSO (for dissolving the peptide)

-

Spin desalting columns or size-exclusion chromatography system for purification

Methodology:

-

Reagent Preparation:

-

Dissolve the BCN-containing peptide in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Ensure the azide-modified protein is in an appropriate reaction buffer at a known concentration (e.g., 1-5 mg/mL).

-

-

SPAAC Reaction:

-

In a reaction tube, add the azide-modified protein solution.

-

Add the BCN-peptide stock solution to the protein. A 5- to 20-fold molar excess of the BCN-peptide over the protein is a typical starting point for optimization.

-

Note: Keep the final DMSO concentration below 5% (v/v) to avoid protein denaturation.

-

Gently mix the components.

-

-

Incubation: Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[1] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Remove the excess, unreacted BCN-peptide and DMSO from the conjugated protein using a spin desalting column or size-exclusion chromatography.

-

Characterization: Analyze the final conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight, UV-Vis spectroscopy, and mass spectrometry to determine the final drug-to-antibody ratio (DAR).

Application in Antibody-Drug Conjugate (ADC) Development

A primary application for this compound is in the construction of homogeneous ADCs.[9] The reagent can be incorporated into a linker-payload molecule, which is then conjugated to an azide-modified antibody. This two-step chemoenzymatic approach allows for precise control over the conjugation site and the stoichiometry (DAR), leading to more uniform and well-characterized therapeutic agents.[9]

The resulting ADC targets a specific antigen on the surface of a cancer cell. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. | Semantic Scholar [semanticscholar.org]

- 5. This compound (BCN) [nebulabio.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptidetherapeutics.org [peptidetherapeutics.org]

- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of endo-BCN-Fmoc-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of endo-BCN-Fmoc-L-Lysine, a critical bifunctional linker used in bioorthogonal chemistry, particularly in the fields of proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a plausible and detailed synthetic pathway, purification methodologies, and includes key experimental protocols and data presentation.

Introduction

endo-Bicyclo[6.1.0]nonyne (endo-BCN) functionalized amino acids are valuable tools in chemical biology. The strained alkyne of the BCN moiety allows for rapid and specific copper-free click chemistry reactions, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly efficient and can be performed in complex biological systems without interfering with native biochemical processes. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of lysine (B10760008) makes this reagent particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of the BCN handle into peptide chains.

This guide details a likely multi-step synthesis of this compound, starting from commercially available precursors, and provides protocols for its purification to the high degree of purity required for sensitive downstream applications.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be logically divided into three main stages: the synthesis of the activated endo-BCN moiety, the preparation of the Fmoc-protected lysine with a free ε-amino group, and the final coupling of these two fragments followed by purification.

Synthesis of Activated endo-BCN

The synthesis of an activated endo-BCN derivative, such as endo-BCN-NHS carbonate, is a crucial first step. This involves the initial synthesis of endo-BCN-methanol.

Experimental Protocol: Synthesis of endo-BCN-methanol

A detailed protocol for the synthesis of bicyclo[6.1.0]nonyne derivatives can be found in the literature. The synthesis often starts with the cyclopropanation of 1,5-cyclooctadiene. The resulting mixture of exo and endo isomers can be separated, and the desired endo isomer is then converted to endo-BCN-methanol.

Experimental Protocol: Activation of endo-BCN-methanol with N,N'-Disuccinimidyl Carbonate (DSC)

-

Dissolution: Dissolve endo-BCN-methanol (1 equivalent) in anhydrous acetonitrile (B52724).

-

Addition of Reagents: Add N,N'-disuccinimidyl carbonate (DSC) (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield endo-BCN-NHS carbonate.

| Reactant | Molar Ratio |

| endo-BCN-methanol | 1 |

| N,N'-Disuccinimidyl Carbonate (DSC) | 1.2 |

| Triethylamine | 1.5 |

Table 1: Stoichiometry for the activation of endo-BCN-methanol.

Preparation of Nα-Fmoc-L-lysine

For the coupling reaction, the α-amino group of L-lysine must be protected with an Fmoc group, while the ε-amino group remains free. Nα-Fmoc-L-lysine hydrochloride is a suitable commercially available starting material.

Coupling of Activated endo-BCN with Nα-Fmoc-L-lysine

The final step in the synthesis is the coupling of the activated endo-BCN derivative with Nα-Fmoc-L-lysine.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Nα-Fmoc-L-lysine hydrochloride (1 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Addition of Activated BCN: Slowly add a solution of endo-BCN-NHS carbonate (1.1 equivalents) in a minimal amount of a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to the lysine solution with vigorous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

| Reactant | Molar Ratio |

| Nα-Fmoc-L-lysine hydrochloride | 1 |

| endo-BCN-NHS carbonate | 1.1 |

Table 2: Stoichiometry for the coupling reaction.

Purification of this compound

High purity of the final product is essential for its successful application in sensitive biological experiments. A two-step purification process involving flash chromatography followed by preparative HPLC is recommended.

Flash Chromatography

Initial purification of the crude product can be performed using flash column chromatography on silica gel.

Experimental Protocol: Flash Chromatography

-

Column Packing: Pack a silica gel column with a suitable solvent system, such as a gradient of methanol (B129727) in dichloromethane.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing methanol concentration.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.

-

Concentration: Combine the pure fractions and concentrate them under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity (>95%), preparative RP-HPLC is the method of choice.

Experimental Protocol: Preparative HPLC

-

Column: Use a C18 reverse-phase preparative HPLC column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 30-40 minutes is often effective.

-

Detection: Monitor the elution at a suitable wavelength, typically 254 nm and 280 nm, to detect the Fmoc group.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white solid.

| Parameter | Condition |

| Column | Preparative C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30-40 min |

| Detection | 254 nm, 280 nm |

Table 3: Typical Preparative HPLC Conditions.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| 1H NMR | Characteristic peaks for the Fmoc group, lysine backbone, and BCN moiety. |

| 13C NMR | Correlation of signals with the carbon skeleton of the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

| Analytical HPLC | A single major peak with a purity of >95%. |

Table 4: Analytical Characterization Data.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationships in the synthesis of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Logical pathway for the synthesis and characterization of the target molecule.

Conclusion

This technical guide provides a detailed, albeit inferred, pathway for the synthesis and purification of this compound. By following the outlined experimental protocols, researchers can produce this valuable bioorthogonal building block with the high purity required for demanding applications in chemical biology and drug discovery. The provided workflows and data tables offer a clear and concise reference for laboratory implementation. It is recommended that each step be optimized and validated in the laboratory setting to ensure the best possible yield and purity of the final product.

The Core Mechanism and Application of endo-BCN-Fmoc-L-Lysine in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free "click chemistry" reaction. The reagent endo-BCN-Fmoc-L-Lysine is a specialized building block designed to leverage this chemistry, particularly in the construction of sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and the necessary data for its successful implementation in drug development.

Core Mechanism of Action

The functionality of this compound is rooted in its three key components:

-

endo-Bicyclo[6.1.0]nonyne (endo-BCN): This is the reactive heart of the molecule. BCN is a cyclooctyne, a class of molecules with a highly strained eight-membered ring containing a triple bond. This ring strain is the driving force behind its reactivity. The endo-BCN moiety readily and specifically reacts with an azide (B81097) group (N₃) in a [3+2] cycloaddition reaction to form a stable triazole linkage. A key advantage of this reaction is that it is bioorthogonal; it proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is required for the canonical CuAAC click reaction.[1]

-

Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group on the α-amine of the lysine (B10760008). Its presence makes the molecule suitable for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is stable to the acidic conditions used to remove side-chain protecting groups but can be cleanly removed by treatment with a mild base, typically piperidine (B6355638), allowing for the stepwise assembly of a peptide chain.

-

L-Lysine: This amino acid provides the scaffold for the molecule. The Fmoc group is attached to the α-amine, while the endo-BCN group is attached to the ε-amine of the lysine side chain. This arrangement allows for the incorporation of the BCN group into a specific position within a peptide linker.

The primary mechanism of action is, therefore, to serve as a linker component that, once incorporated into a larger molecule (such as a peptide attached to a drug), can be covalently attached to another molecule bearing an azide group (such as a monoclonal antibody).

Signaling Pathway and Reaction Schematic

The SPAAC reaction does not directly participate in a biological signaling pathway but rather creates a stable covalent bond that links different molecular entities. The process can be visualized as follows:

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter. The reaction kinetics are typically described by second-order rate constants.

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | |

| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | |

| DBCO | Azidolysine | 0.34 | HBS buffer, pH 7.4, 25°C |

Table 1: Comparative second-order rate constants for SPAAC reactions. Note that endo-BCN is slightly more reactive than its exo diastereomer.

Experimental Protocols

A critical consideration for using this compound is the instability of the BCN group to the strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) typically used for the final cleavage step in SPPS. Therefore, direct incorporation followed by standard cleavage is not a viable strategy.

The recommended approach involves synthesizing a peptide with an orthogonally protected lysine residue, followed by on-resin modification with a BCN-containing entity and subsequent mild cleavage.

Synthesis of a BCN-Peptide Linker

This protocol describes the synthesis of a peptide linker with a C-terminal BCN group, ready for conjugation to a payload and then to an antibody.

Workflow Diagram:

Methodology:

-

Peptide Synthesis:

-

The desired peptide sequence is assembled on a Rink Amide resin using standard automated or manual Fmoc-SPPS protocols.

-

At the position where the BCN group is to be introduced, Fmoc-Lys(ivDde)-OH is used as the building block. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is an orthogonal protecting group that is stable to the piperidine used for Fmoc removal.

-

-

Selective Side-Chain Deprotection:

-

Once the peptide synthesis is complete, the resin is washed thoroughly with dichloromethane (B109758) (DCM) and dimethylformamide (DMF).

-

The resin is then treated with a solution of 2-5% hydrazine (B178648) in DMF for 5-15 minutes at room temperature to selectively remove the ivDde group from the lysine side chain. This leaves the α-amine (protected with Fmoc) and all other acid-labile side-chain protecting groups intact.

-

The resin is washed extensively with DMF and DCM.

-

-

On-Resin BCN Coupling:

-

A solution of an activated BCN derivative, such as endo-BCN-NHS ester, is prepared in DMF.

-

A 2-4 fold molar excess of the endo-BCN-NHS ester and an organic base like diisopropylethylamine (DIPEA) are added to the resin.

-

The reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test (which should be negative, indicating no free primary amines).

-

The resin is then washed with DMF and DCM.

-

-

Final Fmoc Removal and Cleavage:

-

The N-terminal Fmoc group is removed with 20% piperidine in DMF.

-

The peptide is cleaved from the resin using a mild acidic cleavage cocktail (e.g., 1-5% TFA in DCM) to preserve the acid-sensitive BCN group.

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried.

-

-

Purification:

-

The crude BCN-peptide is purified by reverse-phase HPLC.

-

The identity and purity of the final product are confirmed by LC-MS.

-

Antibody-Drug Conjugate (ADC) Synthesis and Purification

This protocol outlines the conjugation of the BCN-linker-payload to an azide-modified antibody.

Methodology:

-

Antibody Preparation:

-

An azide handle must be introduced onto the monoclonal antibody. This can be achieved through various methods, such as enzymatic modification (e.g., using transglutaminase with an azide-containing substrate) or by incorporating an unnatural amino acid with an azide side chain.

-

The azide-modified antibody is purified and buffer-exchanged into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

-

SPAAC Conjugation:

-

The purified BCN-linker-payload is dissolved in a compatible organic solvent like DMSO to create a stock solution (e.g., 10 mM).

-

The BCN-linker-payload is added to the azide-modified antibody solution. A molar excess of the linker-payload (typically 2-5 fold excess per azide site) is used to drive the reaction to completion.

-

The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10% v/v) to maintain antibody stability.

-

The reaction mixture is incubated at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

-

Purification of the ADC:

-

Once the conjugation is complete, the excess, unreacted linker-payload must be removed.

-

Size-Exclusion Chromatography (SEC): This is a common method to separate the high-molecular-weight ADC from the low-molecular-weight linker-payload.

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used not only for purification but also for separating ADC species with different drug-to-antibody ratios (DARs).

-

ADC Characterization: DAR Analysis by HIC

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. HIC is a powerful technique to determine the distribution of different drug-loaded species.

Methodology:

-

Instrumentation: A biocompatible HPLC or UPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

-

Procedure:

-

The purified ADC sample is diluted in Mobile Phase A.

-

The sample is injected onto the HIC column.

-

A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is run.

-

Species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).

-

The chromatogram will show a series of peaks, each corresponding to a different DAR species (DAR0, DAR2, DAR4, etc.).

-

-

Data Analysis:

-

The area of each peak is integrated.

-

The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn) where 'n' is the number of drugs conjugated for that species.

-

Logical Diagram for DAR Calculation:

Conclusion

This compound is a valuable reagent for the construction of advanced bioconjugates, particularly ADCs. Its core mechanism relies on the highly efficient and catalyst-free strain-promoted azide-alkyne cycloaddition. While the acid sensitivity of the BCN group requires a modified synthetic strategy that avoids harsh cleavage conditions, the protocols outlined in this guide provide a robust framework for its successful application. By leveraging this technology, researchers can create homogeneous, well-defined ADCs with precise control over the drug-to-antibody ratio, a critical factor in developing safer and more effective targeted therapies.

References

Technical Guide: Solubility and Application of endo-BCN-Fmoc-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and applications of endo-BCN-Fmoc-L-Lysine, a critical reagent in bioconjugation and peptide synthesis. The document outlines its solubility in common organic solvents, provides detailed experimental protocols for its use in solid-phase peptide synthesis, and illustrates key chemical pathways.

Overview of this compound

This compound is a chemically modified amino acid derivative used in the field of bioconjugation and chemical biology. It incorporates three key functional components:

-

Fmoc-L-Lysine: An L-lysine amino acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This makes it suitable for incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

endo-BCN (Bicyclononyne): A strained alkyne moiety attached to the epsilon-amino group of the lysine (B10760008) side chain. The endo-isomer of BCN is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.

-

Linker: The BCN group is attached via a stable carbamate (B1207046) linkage to the lysine side chain.

This trifunctional nature allows for the precise incorporation of a highly reactive BCN handle into a specific position within a peptide sequence. The resulting peptide can then be selectively conjugated to azide-modified molecules, such as proteins, nucleic acids, or small-molecule drugs.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, qualitative assessments from various suppliers indicate its solubility in common organic solvents used in peptide synthesis.[2][3][4] The solubility is primarily dictated by the large, hydrophobic Fmoc protecting group and the overall organic nature of the molecule.

Table 1: Qualitative Solubility of this compound

| Solvent | Abbreviation | Solubility | Notes |

| N,N-Dimethylformamide | DMF | Soluble | The most common and effective solvent for dissolving Fmoc-amino acids and for all steps of Fmoc-SPPS. It provides excellent solvation for the growing peptide chain and reagents.[5][6][7] |

| Dichloromethane | DCM | Soluble | Often used for initial resin swelling and in some coupling protocols.[5][8] However, some Fmoc-amino acids have limited solubility in pure DCM, and the addition of a small amount of DMF may be necessary to achieve complete dissolution.[5] DCM is less commonly used as the primary solvent in Fmoc chemistry. |

| N-Methyl-2-pyrrolidone | NMP | Soluble | A common alternative to DMF in SPPS, known for its excellent solvating properties.[7][9] |

Note: For practical applications, it is recommended to dissolve this compound in the solvent just prior to use, particularly in DMF, which can contain trace amounts of amines that could prematurely cleave the Fmoc group over extended periods.

Experimental Protocols

The primary application of this compound is its incorporation into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a generalized methodology.

Materials and Reagents

-

Resin: Appropriate solid support for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids).

-

Solvents: Peptide synthesis grade DMF and DCM.

-

Fmoc-Protected Amino Acids: Standard protected amino acids for the peptide sequence.

-

This compound

-

Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

-

Peptide Synthesis Vessel: Manual or automated peptide synthesizer.

Protocol for Incorporation via SPPS

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6]

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM and then DMF can also be performed.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in DMF.

-

Add DIPEA (2 equivalents for every equivalent of amino acid) to the activation solution and vortex briefly. The solution should change color.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.

Post-Synthesis Cleavage and Purification

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Peptide Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dried resin and agitate for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the BCN-containing peptide by mass spectrometry (e.g., LC-MS).

Visualizations of Key Processes

Workflow for SPPS Incorporation

The following diagram illustrates the key steps for incorporating this compound into a peptide chain using solid-phase peptide synthesis.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the BCN-containing peptide is synthesized and purified, the BCN moiety serves as a reactive handle for conjugation to azide-modified molecules. This reaction is a cornerstone of bioorthogonal chemistry.

References

- 1. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. This compound (BCN) [nebulabio.com]

- 4. Copper-free Click-chemsitry Click Amino Acid (CAS: 1493802-95-1) | SiChem GmbH [shop.sichem.de]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. biotage.com [biotage.com]

A Technical Guide to the Stability and Storage of endo-BCN-Fmoc-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for endo-BCN-Fmoc-L-Lysine, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring the reagent's integrity and performance in experimental applications.

Executive Summary

This compound is a linker molecule utilized in click chemistry for the synthesis of complex bioconjugates.[1][2][3] Its stability is paramount for successful and reproducible outcomes in research and development. The primary factors influencing its stability are temperature, light, and moisture. The recommended storage condition is at -20°C in a dark, dry environment, with some suppliers suggesting storage at -80°C for extended periods.[4] One provider specifies a shelf life of 1095 days when stored at -20°C under an inert argon atmosphere.[5]

Quantitative Data on Stability and Storage

The following table summarizes the available quantitative and qualitative data regarding the storage and stability of this compound.

| Parameter | Value/Condition | Notes | Source(s) |

| Recommended Storage Temperature | -20°C | Standard recommendation from multiple suppliers. | [1][2] |

| Alternative Long-Term Storage | -80°C | Suggested for optimal long-term stability. | [4] |

| Shelf Life | 1095 days (3 years) | At -20°C, stored under an argon atmosphere. | [5] |

| Shipping Condition | Blue Ice | Indicates the need for a controlled, cool environment during transit. | [2] |

| Key Sensitivities | Light, Moisture, Heat | Exposure to these elements can lead to degradation. | [5] |

| Recommended Atmosphere | Dry, Inert Gas (e.g., Argon) | To prevent degradation from moisture and oxidation. | [5] |

| Appearance | Off-white powder | [6] | |

| Solubility | Soluble in DMF, DCM | [6] |

Experimental Protocols

General Protocol for Stability Assessment of a Chemical Reagent

-

Sample Preparation:

-

Divide a batch of this compound into multiple, identical aliquots in appropriate storage vials.

-

Some samples should be stored under the recommended conditions (-20°C, dark, dry, inert atmosphere) as controls.

-

Other sets of samples should be exposed to various stress conditions (e.g., elevated temperatures, different light exposures, varying humidity levels).

-

-

Time Points:

-

Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12, 24, and 36 months).

-

-

Analytical Methods:

-

At each time point, analyze a sample from each storage condition using a suite of analytical techniques to assess purity and identify potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can be used to identify the molecular weights of any new peaks observed in the HPLC chromatogram, thus helping to identify potential degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect any structural changes that may occur upon degradation.

-

-

Data Analysis:

-

Plot the purity of the compound as a function of time for each storage condition.

-

From this data, the shelf life under different conditions can be determined.

-

Characterize any significant degradation products to understand the degradation pathway.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the storage conditions and the stability of this compound. Proper storage is essential to maintain the chemical integrity and reactivity of the molecule.

Caption: Relationship between storage conditions and this compound stability.

References

An In-depth Technical Guide to Copper-Free Click Chemistry with BCN Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Free Click Chemistry and the Rise of BCN Linkers

In the landscape of bioconjugation, drug development, and chemical biology, the ability to selectively and efficiently link molecules in complex biological environments is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, is limited in living systems due to the cytotoxicity of the copper catalyst.[1]

This limitation spurred the development of copper-free click chemistry, formally known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1] SPAAC utilizes strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a toxic catalyst.[1] This bioorthogonality—the ability to proceed within a living organism without interfering with native biochemical processes—makes SPAAC an invaluable tool for in vivo imaging, drug targeting, and studying biomolecules in their natural environment.[1]

BCN linkers, featuring a highly strained eight-membered ring, have emerged as a key reagent in SPAAC.[1] They are valued for their excellent reaction kinetics, good solubility, and relatively small size compared to other cyclooctynes.[1] This guide provides a comprehensive technical overview of copper-free click chemistry utilizing BCN linkers, including a detailed look at the reaction mechanism, quantitative performance data, experimental protocols, and applications in research and drug development.

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of the reaction between a BCN linker and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition.[2] This reaction involves the concerted formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group), resulting in a stable triazole linkage.[1][2]

The driving force behind this "strain-promoted" reaction is the significant ring strain within the bicyclo[6.1.0]nonyne structure.[1][2] The fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core distorts the alkyne from its ideal linear geometry, significantly lowering the activation energy of the cycloaddition reaction with an azide (B81097).[2]

Quantitative Data: BCN in Comparison

The choice of a click chemistry reagent is often dictated by a balance of factors including reaction speed, stability, and biocompatibility. BCN offers a compelling balance, particularly when compared to another widely used SPAAC reagent, dibenzocyclooctyne (DBCO).

| Parameter | BCN (bicyclo[6.1.0]nonyne) | DBCO (dibenzocyclooctyne) | Copper-Catalyzed (CuAAC) |

| Catalyst Requirement | None (Copper-Free) | None (Copper-Free) | Copper (I) |

| Biocompatibility | High (Suitable for live cells and in vivo)[1][3] | High (Suitable for live cells and in vivo)[4] | Low (Copper is cytotoxic)[1] |

| Reaction Kinetics (k₂) | Moderate to Fast (Tunable with azide electronics)[1] | Generally Faster than BCN[4] | Very Fast |

| Stability to Thiols (e.g., GSH) | High[1] | Lower (Can react with thiols)[1][5] | High |

| Hydrophilicity | More Hydrophilic[6] | More Hydrophobic | Dependent on Ligands |

| Size | Smaller | Larger | Small Reagents |

Reaction Kinetics of BCN and DBCO with Various Azides

| Cyclooctyne | Azide Type | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |

| BCN (endo) | Benzyl Azide | 0.29[7][8] |

| BCN (exo) | Benzyl Azide | 0.19[7][8] |

| DBCO | Benzyl Azide | Generally faster than BCN[4] |

| BCN | Aromatic Azides (e.g., Phenyl Azide) | Significantly higher rate than with aliphatic azides[4] |

| DBCO | Tertiary Azide | Dramatically reduced reactivity[6] |

| BCN | Tertiary Azide | More consistent, albeit slower, reaction rate[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in bioconjugation. Below are generalized protocols for the labeling of proteins and the conjugation of antibodies to oligonucleotides using BCN linkers.

Protocol 1: Labeling of Azide-Containing Proteins with BCN-Functionalized Dye

This protocol outlines the essential steps for labeling a protein containing an azide group with a BCN-activated fluorescent dye.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-functionalized fluorescent dye (e.g., Coumarin-C2-exo-BCN)

-

Anhydrous DMSO or DMF

-

Spin desalting column or size-exclusion chromatography system

-

Storage buffer (e.g., PBS)

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4). Determine the precise protein concentration.[9]

-

Stock Solution Preparation: Immediately before use, dissolve the BCN-functionalized dye in anhydrous DMSO or DMF to a final concentration of 10 mM.[10]

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the BCN-dye stock solution to the protein solution.[10]

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize protein denaturation.[10]

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[10]

-

-

Purification:

-

Remove the unreacted dye by purifying the labeled protein using a spin desalting column or size-exclusion chromatography.[10]

-

Equilibrate the column with the desired storage buffer.[10]

-

Apply the reaction mixture to the column and collect the purified, labeled protein according to the manufacturer's instructions.[10]

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at the respective wavelengths for the protein and the dye.

-

Visualize the labeled protein by running the purified sample on an SDS-PAGE gel and imaging the gel using a fluorescence scanner. The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to confirm the presence of the protein.[10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synaffix.com [synaffix.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, essential molecules in a vast array of biological processes and therapeutic applications, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). Central to the success and widespread adoption of modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base lability, have established Fmoc-based chemistry as the gold standard for peptide synthesis, offering mild reaction conditions, high efficiency, and versatility. This technical guide provides an in-depth exploration of the critical role of the Fmoc protecting group, detailing its chemical principles, experimental protocols, and practical considerations for the synthesis of high-purity peptides.

The Chemistry of the Fmoc Group: A Foundation of Orthogonality

The Fmoc group is an amine protecting group that is stable to acidic conditions but readily cleaved by a mild base, a property that forms the basis of its utility in SPPS.[1][2] This "orthogonality" allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without affecting the acid-labile protecting groups commonly used for amino acid side chains.[3]

The structure of the Fmoc group consists of a fluorene (B118485) ring system linked to a methoxycarbonyl moiety. The key to its base lability lies in the acidic proton at the C9 position of the fluorene ring.[4]

Mechanism of Amine Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][5] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, forming a stable carbamate (B1207046) linkage.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids in SPPS. This is typically achieved by treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene ring by the base.[1][8] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF byproduct is subsequently trapped by a second molecule of the amine base to form a stable adduct.[8]

The formation of the DBF-piperidine adduct is advantageous as it prevents the reactive DBF from participating in side reactions with the newly liberated amine.[8] The progress of the deprotection reaction can be conveniently monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct at around 301 nm.[9][10]

Experimental Protocols in Fmoc-Based SPPS

A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Resin Selection and First Amino Acid Loading

The choice of solid support (resin) is dictated by the desired C-terminal functionality of the peptide. Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is employed for C-terminal amides.[6]

Protocol for Loading the First Fmoc-Amino Acid onto Wang Resin:

-

Swell the Wang resin (1 eq) in dichloromethane (B109758) (DCM) or DMF for at least 30 minutes.[11]

-

In a separate vessel, dissolve the first Fmoc-amino acid (2-4 eq) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-4 eq) in DMF.[11]

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the amino acid solution.[11]

-

Add the activated amino acid solution to the swollen resin and agitate the mixture for 2-12 hours at room temperature.[11]

-

After the reaction, wash the resin thoroughly with DMF and DCM.

-

To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[11]

The SPPS Cycle: Deprotection and Coupling

The core of SPPS is the iterative cycle of deprotection and coupling.

Standard Protocol for a Manual SPPS Cycle:

-

Fmoc Deprotection:

-

Washing:

-

Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the DBF-piperidine adduct.[13]

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq) with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-120 minutes.

-

The choice of coupling reagent is critical for efficiency and minimizing side reactions (see Table 1).

-

-

Washing:

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

-

Monitoring:

-

A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of resin beads to confirm the completion of the coupling step. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.[1][14]

-

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap the reactive cationic species generated during the process.[2][15]

Standard Cleavage Cocktail:

-

Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[2][15] This is a robust cocktail suitable for most peptides.

-

A simpler and less odorous alternative for many sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) .[2][15]

The choice of cleavage cocktail depends on the amino acid composition of the peptide (see Table 3).

Quantitative Data and Comparisons

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for optimizing Fmoc-based peptide synthesis.

Table 1: Comparative Analysis of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Class | Typical Coupling Time (min) | Coupling Efficiency (%) | Advantages | Disadvantages |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of racemization with HOBt.[11] | Slower reaction rates, potential for N-acylurea byproduct formation. |

| HBTU/HATU | Aminium/Uronium Salt | 15 - 60 | 98 - >99.5 | Fast and highly efficient, especially for difficult couplings.[16] | Potential for guanidinylation of the N-terminal amine if not pre-activated.[9] |

| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | High coupling efficiency, low racemization.[11] | Byproducts can be challenging to remove in solution-phase synthesis. |

| COMU | Aminium/Uronium Salt | 10 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[11] | Higher cost. |

Data extrapolated from studies on sterically hindered amino acids and difficult sequences.[11][16]

Table 2: Comparison of Deprotection Reagents for Fmoc Removal

| Deprotection Reagent | Concentration | Typical Deprotection Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x (5-15 min) | Well-established, efficient, and reliable.[17] | Can induce side reactions like aspartimide formation and diketopiperazine formation.[18] |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 1 min | Faster deprotection kinetics, can reduce aggregation-related issues.[13][19][20] | DBU is a stronger, non-nucleophilic base; requires a scavenger like piperazine. May increase risk of certain side reactions if not optimized.[17] |

| 4-Methylpiperidine | 20% in NMP | Similar to Piperidine | Shown to be superior in terms of product yields in some cases.[17] | Less commonly used than piperidine. |

Table 3: Recommended Cleavage Cocktails for Fmoc-SPPS

| Amino Acid(s) in Sequence | Recommended Cleavage Cocktail | Scavenger Function |

| None sensitive | TFA / TIS / H₂O (95:2.5:2.5) | TIS scavenges carbocations. |

| Arginine (Pbf, Pmc) | TFA / TIS / H₂O (95:2.5:2.5) | TIS is effective for these protecting groups.[15] |

| Tryptophan (Boc) | TFA / TIS / H₂O (95:2.5:2.5) | The Boc group on Trp minimizes side reactions.[2] |

| Cysteine (Trt) | TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5) | EDT is a soft nucleophile that protects the thiol group. |

| Methionine | TFA / TIS / H₂O (95:2.5:2.5) | TIS helps prevent oxidation of the thioether. |

| Multiple sensitive residues | Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | A robust, general-purpose cocktail for complex peptides.[2][15] |

Common Side Reactions and Troubleshooting

Despite the robustness of Fmoc-SPPS, several side reactions can occur, leading to impurities and reduced yields. Understanding and mitigating these is crucial for successful peptide synthesis.

Table 4: Troubleshooting Guide for Fmoc-SPPS

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | Steric hindrance of amino acids; Peptide aggregation. | Use a more powerful coupling reagent (e.g., HATU, COMU); Double couple the amino acid; Use "difficult sequence" protocols (e.g., pseudoproline dipeptides).[7] |

| Incomplete Fmoc Deprotection | Peptide aggregation hindering reagent access; Degraded piperidine solution. | Increase deprotection time; Use a stronger deprotection cocktail (e.g., DBU/piperazine); Use fresh reagents.[8] |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | Add HOBt to the deprotection solution; Use a more sterically hindered side-chain protecting group for Asp. |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptide at the N-terminus. | Couple the first two amino acids as a dipeptide; Use 2-chlorotrityl resin for proline-containing sequences. |

| Racemization | Over-activation of the amino acid; Presence of a strong base. | Use a racemization-suppressing additive like HOBt or Oxyma; Avoid excessive pre-activation times.[9] |

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable production of complex peptides for a wide range of applications in research and drug development. Its unique base-lability, coupled with an orthogonal protection strategy, provides a mild and versatile platform for SPPS. A thorough understanding of the underlying chemical principles, optimization of experimental protocols, and awareness of potential side reactions are paramount to harnessing the full potential of Fmoc chemistry. This guide provides a comprehensive technical foundation for researchers and scientists to navigate the intricacies of Fmoc-SPPS and achieve the synthesis of high-quality peptides.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mesalabs.com [mesalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]

- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]

- 18. scispace.com [scispace.com]

- 19. kilobio.com [kilobio.com]

- 20. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of endo-BCN-Fmoc-L-Lysine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of bioorthogonal handles into peptides is a powerful strategy for the development of advanced therapeutic and diagnostic agents. Bicyclononyne (BCN) is a strained alkyne that reacts rapidly with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications. endo-BCN-Fmoc-L-Lysine is a commercially available amino acid derivative that allows for the site-specific incorporation of the BCN moiety into peptides during solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the synthesis of BCN-containing peptides using Fmoc-based SPPS. Two primary strategies are presented: the direct incorporation of this compound and a post-synthetic modification approach. Critical considerations regarding the acid sensitivity of the BCN group are highlighted, with recommendations for appropriate cleavage and purification procedures.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier(s) |

| This compound | Synthesis Grade | APExBIO, BroadPharm |

| Standard Fmoc-amino acids | Synthesis Grade | Major peptide synthesis suppliers |

| Rink Amide Resin / Wang Resin | 100-200 mesh | Major peptide synthesis suppliers |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |

| Piperidine (B6355638) | Reagent Grade | |

| Dichloromethane (DCM) | ACS Grade | |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |

| Coupling Reagents (HATU, HBTU, DIC) | Peptide Synthesis Grade | |

| Hydroxybenzotriazole (HOBt) | Reagent Grade | |

| Trifluoroacetic acid (TFA) | Reagent Grade | |

| Triisopropylsilane (TIS) | Reagent Grade | |

| Diethyl ether | Anhydrous | |

| Acetonitrile (ACN) | HPLC Grade | |

| Sodium Hydroxide (NaOH) | ACS Grade |

Experimental Protocols

Two primary strategies for the synthesis of BCN-containing peptides are detailed below. The choice of strategy depends on the overall peptide sequence and the desired final product.

Strategy 1: Direct Incorporation of this compound

This method involves the direct coupling of the this compound amino acid during the standard elongation cycle of Fmoc-SPPS. Caution: The BCN moiety is sensitive to strong acids. Therefore, standard TFA cleavage conditions can lead to the decomposition of the BCN group. This strategy is best suited for peptides that can be cleaved from the resin under milder acidic conditions, for example, from highly acid-labile resins like 2-chlorotrityl chloride resin[1].

3.1. Resin Swelling and Fmoc Deprotection

-

Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

-

Treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

3.2. Coupling of this compound

-

Dissolve this compound (2-4 equivalents), a coupling reagent (e.g., HATU, HBTU, or DIC/HOBt; 1.95 equivalents for HATU/HBTU), and DIPEA (4-8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. The use of carbodiimide-based reagents like DIC with an additive such as HOBt may minimize side reactions[2].

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

-

After complete coupling, wash the resin with DMF (5 x 1 min).

3.3. Peptide Elongation

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

3.4. Cleavage and Deprotection (Mild Acid Conditions)

-

For highly acid-labile resins (e.g., 2-chlorotrityl chloride resin), cleavage can be achieved with a mild solution of TFA in DCM (e.g., 1-5% TFA)[1][3].

-

Treat the resin with the mild cleavage cocktail for 30-60 minutes.

-

Filter the cleavage solution into a collection tube containing a quenching agent like pyridine.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Strategy 2: Post-Synthetic Modification

This approach involves synthesizing the peptide with a lysine (B10760008) residue protected by an orthogonal protecting group (e.g., Alloc or Mtt). After the synthesis is complete, the protecting group is selectively removed, and the BCN moiety is introduced by reacting the free lysine side-chain with an activated BCN derivative. This method avoids the exposure of the BCN group to repeated coupling and deprotection cycles and allows for cleavage under basic conditions, which preserves the BCN moiety[4].

3.1. Peptide Synthesis with Orthogonally Protected Lysine

-

Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS.

-

Incorporate Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH at the desired position for BCN conjugation.

3.2. Selective Deprotection of Lysine Side-Chain

-

For Alloc group: Treat the resin with a solution of Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (B129415) in DCM.

-

For Mtt group: Treat the resin with a solution of 1% TFA in DCM.

3.3. On-Resin BCN Conjugation

-

Wash the resin thoroughly after deprotection.

-

Couple an activated BCN derivative (e.g., BCN-NHS ester) to the deprotected lysine side-chain in the presence of a base like DIPEA in DMF.

-

Allow the reaction to proceed for 2-4 hours.

-

Wash the resin with DMF and DCM.

3.4. Cleavage from Resin (Base-Labile Conditions)

-

Cleave the peptide from the resin using a solution of 0.1 M NaOH in water/acetonitrile[4].

-

Neutralize the cleavage solution immediately with an acid (e.g., acetic acid).

-

Lyophilize the crude peptide.

Data Presentation

Quantitative data for the synthesis of BCN-containing peptides can vary significantly based on the peptide sequence, synthesis strategy, and purification methods.

| Parameter | Direct Incorporation | Post-Synthetic Modification | Notes |

| Coupling Reagent | HATU, HBTU, DIC/HOBt | Standard (HATU, HBTU) for peptide; BCN-NHS ester for conjugation | The choice of coupling reagent can impact efficiency and side reactions[2][5]. |

| Cleavage Condition | Mild TFA (1-5%) on acid-labile resin | 0.1 M NaOH | Standard TFA cleavage will degrade the BCN moiety[4]. |

| Typical Crude Purity | Sequence-dependent | Sequence-dependent | |

| Overall Yield (Post-HPLC) | Variable, can be lower due to BCN instability | Reported yields for model peptides are in the range of 15-82%[4]. | Yield is highly dependent on the efficiency of all steps, including purification. |

Purification and Characterization

5.1. Purification by RP-HPLC Crude BCN-containing peptides can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols[4][6][7][8].

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-